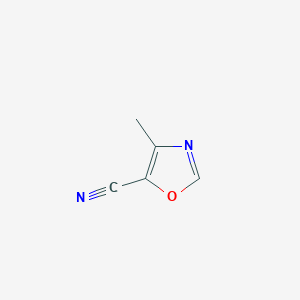

4-Methyl-1,3-oxazole-5-carbonitrile

描述

4-Methyl-1,3-oxazole-5-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4 and a nitrile group at position 3. Oxazole derivatives are valued in medicinal and materials chemistry due to their electronic properties and ability to engage in hydrogen bonding. For instance, compounds like 5-azanyl-2-(phenylmethyl)-1,3-oxazole-4-carbonitrile (SMILES: Nc1oc(Cc2ccccc2)nc1C#N) and 5-methoxy-2-phenyl-1,3-oxazole-4-carbonitrile () highlight the versatility of oxazole carbonitriles in organic synthesis .

属性

IUPAC Name |

4-methyl-1,3-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSLPQXOLZCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143117 | |

| Record name | 4-Methyloxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-52-7 | |

| Record name | 5-Cyano-4-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The protocol involves acetophenone derivatives reacting with potassium ferricyanide in the presence of CuI₂ and Pd(OAc)₂ catalysts. The mechanism proceeds via a radical pathway, where potassium ferricyanide acts as both a cyanide source and a coupling partner. Key steps include:

-

C–H Activation : The methyl group of acetophenone undergoes oxidation to generate a radical intermediate.

-

Cyanide Incorporation : Potassium ferricyanide donates a cyano group, forming a nitrile-substituted intermediate.

-

Cyclization : Intramolecular coupling forms the oxazole ring, stabilized by transition-metal catalysts.

For this compound, substituting acetophenone with a methyl ketone precursor (e.g., 3-oxopentanenitrile) could theoretically position the nitrile at C5. However, positional selectivity remains a challenge, as demonstrated by the preferential formation of 4-cyano isomers in the original study.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (CuI₂/Pd(OAc)₂) | 10 mol% each | 50–70 |

| Solvent | DMF | 65 |

| Temperature | 80°C | 68 |

| Reaction Time | 12 h | 70 |

Limitations include moderate yields and the requirement for toxic transition metals.

Cyclization of Functionalized Alanine Derivatives

Patent CN110423226B describes a cyclization method for 4-methyl-5-alkoxy oxazoles using N-formyl alanine esters and solid acid catalysts. While the focus is on alkoxy substituents, replacing the alkoxy group with a nitrile could theoretically yield the target compound.

Adapting the Methodology

-

Starting Material Modification : Substitute N-alkoxy oxalyl alanine ester with a nitrile-containing analog (e.g., N-cyanoacetyl alanine ester).

-

Catalyst System : Solid acid catalysts (e.g., sulfonated zirconia) facilitate dehydration and cyclization at 60–110°C for 2–10 h.

-

Post-Treatment : Filtration and rectification purify the product, with reported selectivity >97.8% for analogous reactions.

Challenges

-

Synthesis of nitrile-containing precursors is non-trivial and may require multi-step protocols.

-

Competing side reactions (e.g., hydrolysis of nitriles) could reduce yields.

Comparative Analysis of Synthetic Routes

*Reported for alkoxy analogs; theoretical for nitriles.

化学反应分析

Types of Reactions: 4-Methyl-1,3-oxazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce 4-methyloxazole-5-amine.

科学研究应用

Chemistry

- Building Block for Heterocyclic Compounds :

- 4-Methyl-1,3-oxazole-5-carbonitrile serves as a precursor for synthesizing more complex heterocycles, which are essential in developing pharmaceuticals and agrochemicals.

- Chemical Reactions :

- The compound undergoes various reactions, including oxidation, reduction, and substitution. For example:

- Oxidation can yield oxazole derivatives.

- Reduction can convert the nitrile group to an amine.

- Substitution reactions often involve electrophilic or nucleophilic reagents.

- The compound undergoes various reactions, including oxidation, reduction, and substitution. For example:

Biology

- Enzyme Inhibition :

- The compound has been studied for its potential as an enzyme inhibitor, where it binds to the active site of enzymes, blocking substrate binding and catalytic activity. This property is particularly valuable in drug design for targeting specific enzymes involved in disease processes.

- Receptor Ligands :

- It is also used in the study of receptor interactions, contributing to the understanding of molecular mechanisms in biological systems.

Industry

- Specialty Chemicals Production :

- This compound finds applications in producing specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials such as organic semiconductors and sensors.

- Pharmaceuticals :

- The compound is utilized as an intermediate in synthesizing pharmaceutical agents with potential antimicrobial and anticancer properties.

Case Study 1: Enzyme Inhibition Research

A study investigated the inhibitory effects of this compound on specific enzymes related to cancer progression. The results demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapeutics.

Case Study 2: Synthesis of Complex Heterocycles

In another research project, researchers employed this compound as a building block for synthesizing novel heterocyclic compounds with enhanced biological activity. The synthesized compounds showed promising results in preliminary biological assays, indicating their potential for further development as therapeutic agents.

作用机制

The mechanism of action of 4-Methyl-1,3-oxazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

- Substituent position significantly impacts reactivity and yield. For example, thioacetyl-oxadiazole derivatives (e.g., compound 8a) require multi-step synthesis but achieve moderate yields .

Physical and Spectral Properties

Table 2: Melting Points and Spectral Data

Key Observations :

Key Observations :

生物活性

4-Methyl-1,3-oxazole-5-carbonitrile (CAS Number: 1003-52-7) is a heterocyclic compound characterized by its five-membered aromatic ring containing both nitrogen and oxygen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 104.10 g/mol. The compound features a methyl group at the 4-position and a cyano group at the 5-position of the oxazole ring, which significantly contributes to its biological activity and reactivity.

The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate precursors under controlled conditions. The presence of functional groups such as the cyano group (C≡N) and methyl group (CH) allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Biological Activities

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial agent and a precursor in the synthesis of biologically active compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain oxazole derivatives can inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in the following table:

| Compound | MIC (µg/ml) against Bacteria/Fungi |

|---|---|

| This compound | E. coli: 12.5; S. aureus: 25 |

| Derivative A | Candida albicans: 1.6; Aspergillus niger: 1.6 |

| Derivative B | Mycobacterium tuberculosis: MIC = 100 μM |

These findings suggest that modifications to the oxazole ring can enhance antimicrobial efficacy, indicating a structure-activity relationship that warrants further investigation .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the oxazole ring plays a crucial role in its interaction with biological targets. The cyano group may also contribute to its reactivity with various enzymes or cellular components, potentially leading to cell death or inhibition of growth in microbial pathogens .

Case Studies and Research Findings

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Activity : A study conducted by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against strains like E. coli and S. aureus. The results indicated that certain derivatives showed potent activity comparable to established antibiotics .

- Synthesis of Vitamin B6 : Another notable application is its role as a precursor in synthesizing vitamin B6 (pyridoxine). The compound condenses with formamide to yield intermediates that can be transformed into pyridoxine through additional reactions.

- Antitubercular Activity : Research has also indicated potential antitubercular properties for some oxazole derivatives derived from this compound, suggesting its utility in developing new treatments for tuberculosis .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-1,3-oxazole-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization reactions involving nitrile precursors. For example, 5-aminooxazole-4-carbonitriles can undergo [3+2] cycloaddition with azides to form tetrazole derivatives, where reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) critically affect regioselectivity and yield . Additionally, chlorination of intermediates using phosphorus pentachloride (PCl₅) under anhydrous conditions is a key step for nitrile group introduction .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.

Q. How can spectroscopic techniques (e.g., NMR, HRMS) and X-ray crystallography be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The oxazole ring protons typically resonate at δ 6.5–8.5 ppm, while the nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes. For example, the molecular ion [M+H]⁺ for C₅H₃N₂O should match the theoretical m/z of 123.0321 .

- X-ray Crystallography : Employ SHELX software for structure refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts, and H-atom positions are refined using riding models .

Q. What is the reactivity profile of the nitrile group in this compound under different chemical environments?

- Methodology : The nitrile group undergoes nucleophilic additions (e.g., with hydroxylamine to form amidoximes) or cycloadditions (e.g., with NaN₃/CuI to generate tetrazoles). Reaction efficiency depends on catalyst choice (e.g., Cu(I) for click chemistry) and solvent (e.g., aqueous/organic biphasic systems) .

- Caution : Avoid strong bases (e.g., LiAlH₄) to prevent oxazole ring degradation.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound in complex reactions?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These predict nucleophilic/electrophilic sites, aiding in rationalizing regioselectivity in cycloadditions .

- Software Tools : Gaussian 16 or ORCA for quantum calculations; VMD for visualizing electron density distributions.

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software address them?

- Challenges : Low electron density for light atoms (e.g., H, N) and disorder in flexible substituents.

- Solutions :

- Use SHELXL for anisotropic refinement of non-H atoms.

- Apply restraints (e.g., DFIX, SIMU) to stabilize disordered groups.

- Validate models with R-factor convergence (<5%) and CheckCIF/PLATON .

Q. How can mechanistic studies elucidate the regioselectivity of [3+2] cycloaddition reactions involving this compound?

- Methodology :

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated nitrile groups to identify rate-determining steps.

- Trapping Intermediates : Use in situ IR or NMR to detect azide intermediates or transition states.

- DFT Simulations : Map potential energy surfaces to identify transition state geometries and activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。